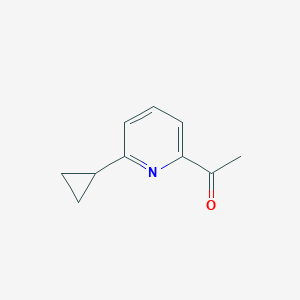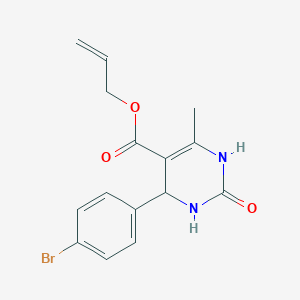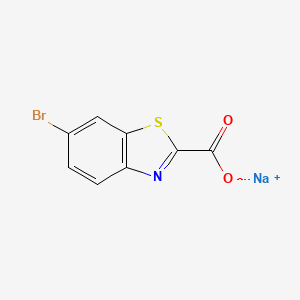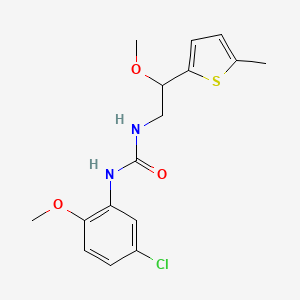
1-(6-Cyclopropylpyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Cyclopropylpyridin-2-yl)ethanone is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.20 g/mol . The IUPAC name for this compound is 1-(6-cyclopropyl-2-pyridinyl)ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO/c1-7(12)9-3-2-4-10(11-9)8-5-6-8/h2-4,8H,5-6H2,1H3 . The Canonical SMILES for this compound is CC(=O)C1=CC=CC(=N1)C2CC2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.20 g/mol . It has a XLogP3-AA value of 1.4, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The topological polar surface area is 30 Ų . The compound has a complexity of 186 .Scientific Research Applications
Chemical Synthesis and Catalysis
1-(6-Cyclopropylpyridin-2-yl)ethanone serves as a precursor or intermediate in the synthesis of complex organic compounds. A noteworthy application involves its role in the diastereoselective one-pot synthesis of chromenopyridodiazepinones, which showcases its utility in constructing polyheterocycles through catalyst-free nucleophilic additions and heterocyclizations under mild conditions. This process emphasizes the compound's versatility in facilitating the formation of valuable heterocyclic frameworks, important in medicinal chemistry and material science (Bouchama et al., 2018).
Advanced Material Development
In the development of advanced materials, this compound has been utilized in the synthesis of iron and cobalt complexes. These complexes, when activated with methylaluminoxane (MAO), exhibit catalytic activities towards ethylene reactivity, including oligomerization and polymerization. This highlights the compound's significant role in producing materials with potential applications in polymer science and industrial manufacturing (Sun et al., 2007).
Luminescent Property Investigation
The compound has been involved in the preparation and characterization of luminescent properties of terbium and europium complexes. These studies not only underline the compound's importance in the synthesis of luminescent materials but also its potential application in optical devices, sensors, and bioimaging technologies, where specific luminescent properties are crucial (Xu et al., 2010).
Biological and Medicinal Chemistry Applications
Moreover, this compound is key in the synthesis of branched tryptamines, demonstrating its utility in generating compounds with potential biological activity. The ability to synthesize branched tryptamines via the domino Cloke-Stevens/Grandberg rearrangement illustrates its role in creating bioactive molecules that could have implications in pharmaceutical development and neuroscience research (Salikov et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(6-cyclopropylpyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)9-3-2-4-10(11-9)8-5-6-8/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQPKZGNGRUBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2668894.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2668897.png)
![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2668898.png)
![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/no-structure.png)
![8-(3-Methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2668904.png)

![3-((2-(2-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2668906.png)
![(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2668908.png)

![N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2668912.png)
![{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol](/img/structure/B2668913.png)